molecular formula C12H17NO2 B8387046 Ethyl 5-(2-pyridyl)pentanoate

Ethyl 5-(2-pyridyl)pentanoate

Cat. No. B8387046
M. Wt: 207.27 g/mol
InChI Key: DVOPEILSPUBYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-pyridyl)pentanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-pyridyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-pyridyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(2-pyridyl)pentanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-pyridin-2-ylpentanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)9-4-3-7-11-8-5-6-10-13-11/h5-6,8,10H,2-4,7,9H2,1H3

InChI Key

DVOPEILSPUBYLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 5-(2-pyridyl)-4-pentenoate (1.7 g, 8.2 mmol) was dissolved in ethanol (20 ml), and 10% palladium-carbon (0.22 g) and a solution of ammonium formate (3.1 g, 49.0 mmol) in water (5 ml) were added thereto. The reaction mixture was refluxed for 2 hrs. Palladium-carbon was filtered off, and the reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (1.6 g, 94%).
Name
Ethyl 5-(2-pyridyl)-4-pentenoate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.22 g
Type
catalyst
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of ethyl (4E)-5-(2-pyridyl)-4-pentenoate (1.84 g) in ethanol (15 ml) was added 10% palladium on carbon (145 mg), and the mixture was stirred for 3 hours under an atmosphere of hydrogen (4 atm), and then filtered through a celite pad. Removal of the solvent in vacuo gave ethyl 5-(2-pyridyl)pentanoate (1.84 g).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One

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